molecular formula C35H33N5O5S B2827453 N-(3,4-dimethoxyphenethyl)-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-79-9

N-(3,4-dimethoxyphenethyl)-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide

Cat. No.: B2827453
CAS No.: 443670-79-9
M. Wt: 635.74
InChI Key: YFIXVKQRCFYUFR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C35H33N5O5S and its molecular weight is 635.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Polynuclear Heterocycles

Research has been conducted on the synthesis of various polynuclear heterocycles, including imidazoquinazolines, which are structurally related to the compound . These studies often focus on the development of new synthetic methods that could be applicable to a wide range of compounds, including those with complex structures like the one mentioned. The synthesis of such compounds is of interest due to their potential biological activities and applications in medicinal chemistry (Alkhader, Perera, Sinha, & Smalley, 1979).

Biological Activities of Related Compounds

Compounds with similar structural features, such as quinazoline derivatives, have been studied for their biological activities. These activities include antimicrobial, anti-inflammatory, and cytotoxic effects, making these compounds of interest in the development of new therapeutic agents. Research into these areas often involves the synthesis and characterization of new derivatives, followed by biological testing to evaluate their potential as drug leads (Valderrama, Astudillo, Tapia, Prina, Estrabaud, Mahieux, & Fournet, 2002).

Chemical Characterization and Synthesis Techniques

The compound's synthesis and characterization involve advanced chemical techniques, including the use of specific reagents, catalysts, and conditions to achieve the desired structures. These processes are crucial for the development of new compounds with potential applications in various fields of research. Detailed characterization using techniques such as NMR, IR, and LC-MS is essential for confirming the structures of synthesized compounds and understanding their properties (Bhaskar, Kumar, Tholappanavara Hanumanthappa, & Banakara Vijaykumar, 2019).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H33N5O5S/c1-4-45-25-13-11-24(12-14-25)37-32(41)21-46-35-39-28-20-23(10-15-26(28)33-38-27-7-5-6-8-29(27)40(33)35)34(42)36-18-17-22-9-16-30(43-2)31(19-22)44-3/h5-16,19-20H,4,17-18,21H2,1-3H3,(H,36,42)(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIXVKQRCFYUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C5=NC6=CC=CC=C6N52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H33N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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